

Millewanin G: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Millewanin G

Cat. No.: B128746

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Introduction

Millewanin G is a naturally occurring prenylated isoflavone isolated from the leaves of *Millettia pachycarpa*.^[1] As a member of the flavonoid family, it has garnered interest for its potential biological activities, particularly its antiestrogenic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Millewanin G**, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action through signaling pathway diagrams.

Physicochemical Properties

Millewanin G is a complex molecule with the IUPAC name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one. Its chemical structure is characterized by a core isoflavone skeleton with multiple hydroxyl and prenyl group substitutions.

Structural and Molecular Data

| Property | Value | Source |
|-------------------|--|---------|
| Molecular Formula | C ₂₅ H ₂₆ O ₇ | PubChem |
| Molecular Weight | 438.5 g/mol | PubChem |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one | PubChem |
| CAS Number | 874303-33-0 | PubChem |

Computed Physical Properties

| Property | Value | Source |
|--------------------------------|--------------------|---------|
| XLogP3 | 5.1 | PubChem |
| Hydrogen Bond Donors | 5 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 127 Å ² | PubChem |
| Heavy Atom Count | 32 | PubChem |

Spectral Data

Detailed experimental spectral data for **Millewanin G** is crucial for its identification and characterization. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published NMR dataset for **Millewanin G** is not readily available in the searched literature, typical chemical shifts for the isoflavone core and prenyl groups can be predicted. For definitive structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC would be required.

Table 2.1: Predicted ^1H NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------------------|
| ~7.8-8.0 | s | 1H | H-2 |
| ~6.8-7.2 | m | 3H | B-ring protons |
| ~6.4 | s | 1H | H-5' |
| ~5.2 | t | 1H | Prenyl vinyl H |
| ~4.8-5.0 | m | 2H | Exomethylene H |
| ~4.5 | t | 1H | Hydroxylated methine H |
| ~3.4 | d | 2H | Prenyl methylene H |
| ~2.5-2.8 | m | 2H | Methylene H |
| ~1.6-1.8 | s | 6H | Prenyl methyls |
| ~1.4 | s | 3H | Methyl H |

Table 2.2: Predicted ^{13}C NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------------|
| ~180 | C-4 |
| ~160-165 | C-5, C-7, C-8a |
| ~155 | C-2 |
| ~145 | B-ring C-3', C-4' |
| ~140 | C-3 of prenyl |
| ~110-130 | A & B ring carbons, prenyl carbons |
| ~112 | Exomethylene C |
| ~105 | C-4a |
| ~90-100 | C-6, C-8 |
| ~70 | Hydroxylated methine C |
| ~20-30 | Methylene and methyl carbons |

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of **Millewanin G**.

Table 2.3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |
|--------------------|-----------------|--------------|--|
| High-Resolution MS | ESI+ | $[M+H]^+$ | Confirmation of molecular formula |
| MS/MS | ESI+ | - | Fragmentation pattern to confirm substructures |

Other Spectroscopic Data

Table 2.4: UV-Visible and Infrared Spectroscopy Data

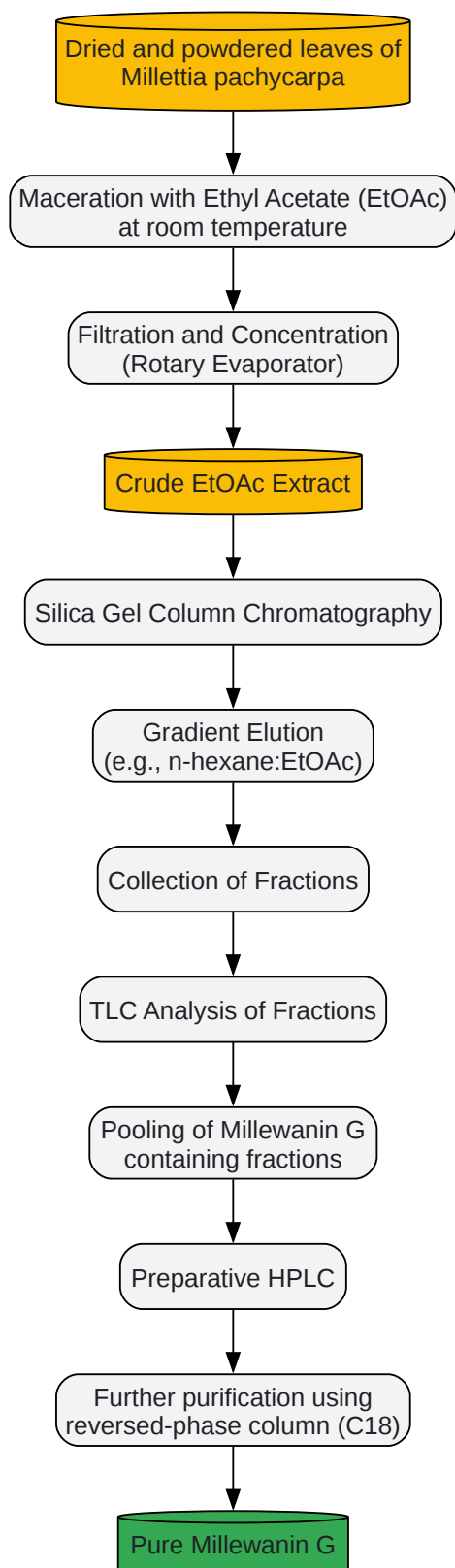
| Technique | Solvent | λ_{max} (nm) | Functional Group | Wavenumber (cm^{-1}) |
|-----------|--------------------|-----------------------------|------------------------|---------------------------------|
| UV-Vis | Methanol | ~262, ~295 (sh) | Isoflavone chromophore | - |
| IR | KBr | - | O-H (hydroxyl) | ~3400 (broad) |
| - | C=O (ketone) | ~1630 | | |
| - | C=C (aromatic) | ~1600, 1500 | | |
| - | C-O (ether/phenol) | ~1250, 1100 | | |

Experimental Protocols

Isolation of Millewanin G from *Millettia pachycarpa***

The following is a generalized protocol for the isolation of isoflavonoids from *Millettia pachycarpa*, which can be adapted for the specific isolation of **Millewanin G**.

Workflow for Isolation of **Millewanin G**



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Caption: A generalized workflow for the isolation and purification of **Millewanin G**.

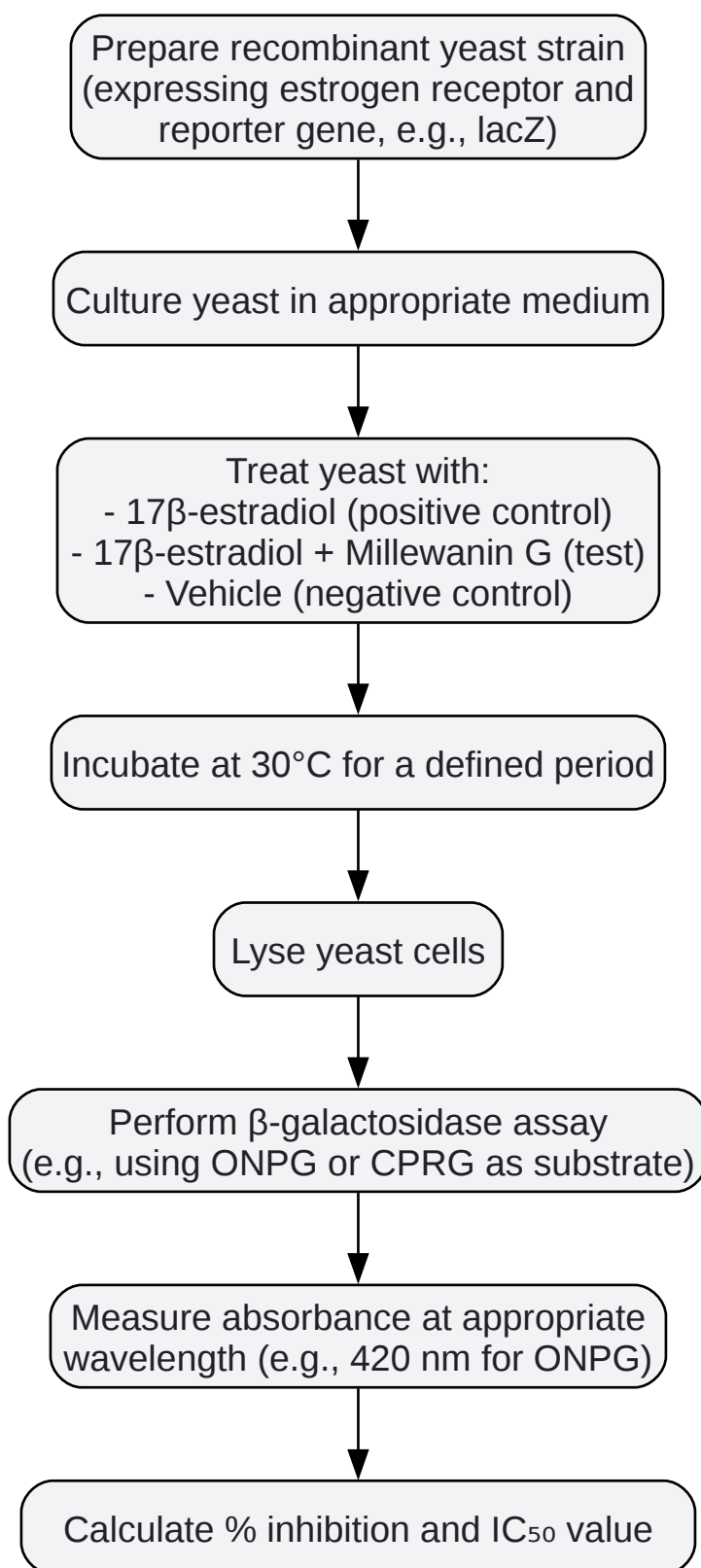
Methodology:

- **Extraction:** Air-dried and powdered leaves of *Millettia pachycarpa* are macerated with ethyl acetate (EtOAc) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
- **Concentration:** The combined EtOAc extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
- **Column Chromatography:** The crude extract is subjected to silica gel column chromatography.
- **Gradient Elution:** The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Millewanin G**.
- **Purification:** Fractions enriched with **Millewanin G** are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain the pure compound.

Antiestrogenic Activity Assay (Yeast-Based)

Millewanin G has been reported to exhibit antiestrogenic activity by inhibiting β -galactosidase activity in β -estradiol-induced yeast cells with an IC_{50} of 13 μ M.[2] The following is a general protocol for a yeast two-hybrid assay to determine antiestrogenic activity.[3][4]

Workflow for Yeast-Based Antiestrogenic Assay



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Caption: Experimental workflow for determining the antiestrogenic activity of **Millewanin G**.

Methodology:

- **Yeast Strain:** A recombinant *Saccharomyces cerevisiae* strain co-expressing the human estrogen receptor (ER α or ER β) and a reporter gene (e.g., lacZ for β -galactosidase) under the control of an estrogen-responsive element (ERE) is used.
- **Culture Conditions:** The yeast is cultured in a suitable selective medium to maintain the expression plasmids.
- **Treatment:** Yeast cells are treated with a constant concentration of 17 β -estradiol to induce reporter gene expression. Concurrently, different concentrations of **Millewanin G** are added to assess its inhibitory effect. Control groups include yeast treated with 17 β -estradiol alone (positive control) and with the vehicle (e.g., DMSO) alone (negative control).
- **Incubation:** The cultures are incubated at 30°C for a specific period to allow for receptor activation and reporter protein expression.
- **β -Galactosidase Assay:** After incubation, the cells are lysed, and the activity of the expressed β -galactosidase is measured. This is typically done by adding a chromogenic substrate such as o-nitrophenyl- β -D-galactopyranoside (ONPG) or chlorophenol red- β -D-galactopyranoside (CPRG). The enzyme cleaves the substrate, producing a colored product.
- **Data Analysis:** The absorbance of the colored product is measured spectrophotometrically. The percentage of inhibition of β -galactosidase activity by **Millewanin G** at each concentration is calculated relative to the 17 β -estradiol-only control. The IC₅₀ value, the concentration of **Millewanin G** that causes 50% inhibition, is then determined.

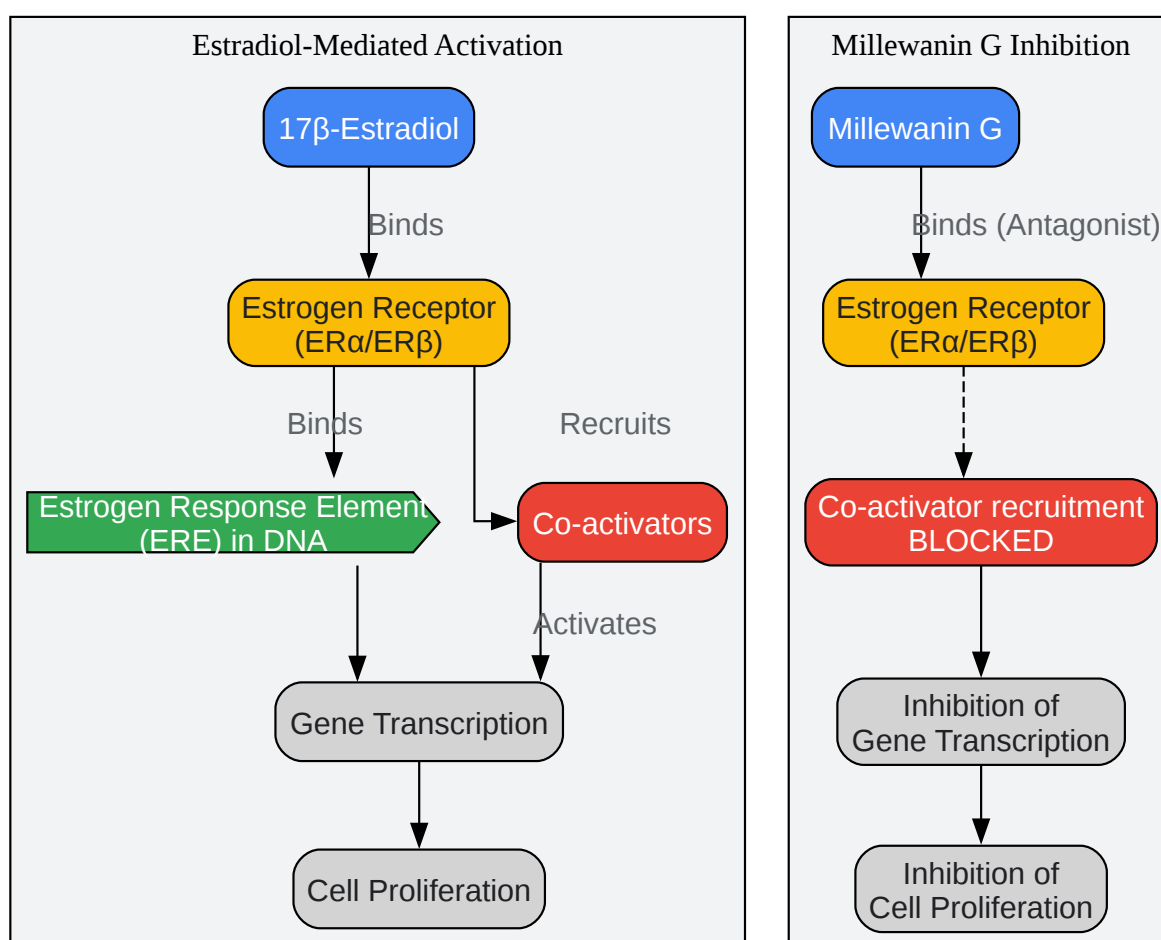
Proposed Mechanism of Action

The antiestrogenic activity of many prenylated isoflavonoids is attributed to their interaction with estrogen receptors, acting as selective estrogen receptor modulators (SERMs).^{[5][6]} While the precise mechanism of **Millewanin G** has not been fully elucidated, it is hypothesized to involve the modulation of estrogen receptor signaling.

Interaction with Estrogen Receptor Signaling Pathway

Millewanin G may exert its antiestrogenic effects by binding to estrogen receptors (ER α and/or ER β) and preventing the conformational changes necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes. The prenyl groups on the isoflavone backbone are thought to play a crucial role in this antagonistic activity.[5][7]

Proposed Signaling Pathway of **Millewanin G**'s Antiestrogenic Action



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Caption: Proposed mechanism of **Millewanin G**'s antiestrogenic activity via estrogen receptor modulation.

This diagram illustrates a simplified model where 17 β -estradiol acts as an agonist, leading to cell proliferation, while **Millewanin G** acts as an antagonist, inhibiting this process by preventing the recruitment of co-activators to the estrogen receptor complex.

Conclusion

Millewanin G is a promising natural product with demonstrated antiestrogenic activity. This guide has summarized its key physical and chemical properties and provided detailed experimental frameworks for its study. Further research is warranted to fully elucidate its spectral characteristics, refine its isolation protocol, and definitively establish its mechanism of action. Such studies will be crucial for evaluating its potential as a therapeutic agent in the field of drug development, particularly for hormone-dependent conditions.

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